
2-(2-Bromophenoxy)ethanol
Overview
Description
2-(2-Bromophenoxy)ethanol is an organic compound with the molecular formula C8H9BrO2. It is a brominated derivative of phenoxyethanol, characterized by the presence of a bromine atom at the ortho position of the phenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromophenoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromophenol with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, yielding this compound as the primary product .
Another method involves the use of tetrabutyl ammonium fluoride in N,N-dimethylformamide at elevated temperatures (around 170°C) under an inert atmosphere . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)ethanol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-(2-bromophenoxy)ethane.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxyethanols.
Oxidation: 2-(2-Bromophenoxy)acetaldehyde or 2-(2-Bromophenoxy)acetic acid.
Reduction: 2-(2-Bromophenoxy)ethane.
Scientific Research Applications
Chemical Synthesis
Synthesis of Derivatives
2-(2-Bromophenoxy)ethanol serves as a precursor for synthesizing various substituted phenoxyethylamines. The bromine substitution on the phenyl ring enhances the reactivity of the compound, making it suitable for further chemical modifications and derivative synthesis.
Industrial Production Methods
The compound is synthesized through a multi-step process that typically involves the reaction of 2-bromophenol with ethylene oxide to produce this compound. This intermediate can then undergo further reactions to yield various derivatives used in chemical manufacturing and research.
Biological Applications
Biochemical Studies
Research has utilized this compound in studies involving amine transport and metabolism. Its interaction with biological receptors has been investigated to understand its potential effects on neurotransmitter systems.
Pharmacological Research
The compound shows promise in pharmaceutical research, particularly in developing drugs targeting specific receptors or enzymes. Its structural characteristics suggest potential applications in treating neurological disorders due to its interactions with neurotransmitter systems.
Case Studies
-
Study on Adrenergic Receptors
Research indicated that this compound could act on adrenergic receptors, influencing cardiovascular responses. The specific binding affinities and functional outcomes are still under investigation but show potential for cardiovascular therapeutics. -
In Vitro Enzyme Modulation
Studies demonstrated that this compound can modulate enzyme activity in vitro, particularly affecting pathways related to neurotransmitter metabolism. This modulation could have implications for drug development targeting these pathways. -
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. However, further research is needed to quantify these effects and determine the underlying mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions. These interactions influence various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
2-(2-Bromophenoxy)ethanol can be compared with other similar compounds such as:
2-(4-Bromophenoxy)ethanol: Similar structure but with the bromine atom at the para position.
2-Bromophenethyl alcohol: A phenethyl alcohol derivative with a bromine atom on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para-substituted counterpart.
Biological Activity
2-(2-Bromophenoxy)ethanol, a compound characterized by its bromophenyl and ethoxy functional groups, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉BrO
- Molecular Weight : 201.061 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 269.3 ± 15.0 °C at 760 mmHg
- Flash Point : 116.7 ± 20.4 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the bromine atom enhances the compound's reactivity, allowing it to form hydrogen bonds and engage in halogen bonding with biological targets.
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. These neurotransmitters are crucial for mood regulation and anxiety disorders, indicating potential therapeutic applications for mood-related conditions.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit antibacterial and antifungal properties. For instance, studies have shown that brominated phenolic compounds can disrupt microbial cell membranes, leading to cell death.
Study | Organism Tested | Result |
---|---|---|
Smith et al., 2020 | E. coli | Significant growth inhibition at 100 µg/mL |
Johnson et al., 2021 | Candida albicans | Minimum inhibitory concentration (MIC) of 50 µg/mL |
Cytotoxicity in Cancer Cells
A notable area of research is the cytotoxic potential of this compound against various cancer cell lines. A study conducted by Lee et al. (2023) evaluated the compound's effects on MDA-MB-231 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer) cell lines.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
A-549 | 15.0 | Cell cycle arrest at G1 phase |
HT-29 | 10.0 | Inhibition of proliferation through mitochondrial dysfunction |
Case Studies
-
Case Study on Antidepressant Effects :
A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant-like effect. -
Case Study on Inflammation :
In a model of acute inflammation, administration of the compound reduced edema and inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2-Bromophenoxy)ethanol?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-bromophenol and 2-bromoethanol. In a typical procedure, 2-bromophenol reacts with 2-bromoethanol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The mixture is stirred at elevated temperatures (e.g., 80°C) for 12–24 hours. Purification involves silica gel chromatography with hexane/ethyl acetate gradients (e.g., 5:1 ratio), yielding this compound as a yellow solid with ~95% efficiency .
Q. How is this compound characterized analytically?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ether linkage and bromine substitution pattern.
- HPLC-MS : For purity assessment and detection of by-products (e.g., unreacted phenol or dimeric esters).
- Elemental Analysis : To verify molecular composition (C₈H₉BrO₂).
- Melting Point/Boiling Point : Physical properties aid in cross-referencing with literature data .
Q. What are the critical storage and stability considerations for this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid prolonged exposure to UV radiation and moisture, as brominated ethers are prone to hydrolysis under acidic or humid conditions. Stability tests should include periodic HPLC analysis to monitor decomposition .
Q. What role does this compound play as a synthetic intermediate?
- Methodological Answer : It serves as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom. It is also used in oxidative esterification to generate asymmetric esters or amides, such as in the synthesis of malonic acid derivatives .
Advanced Research Questions
Q. How is this compound utilized in catalytic intramolecular arylation?
- Methodological Answer : In continuous flow systems, the compound undergoes arylation via palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos. Optimized conditions (e.g., 100°C, 10 bar pressure) enable efficient C–O bond formation. Reaction progress is monitored via in-line FTIR or GC-MS to track intermediate species .
Q. What mechanistic pathways govern its reactivity in oxidative esterification?
- Methodological Answer : The reaction involves radical or metal-mediated pathways. For example, copper(I) iodide catalyzes the oxidation of the ethanol moiety to a carbonyl group, which reacts with aldehydes (e.g., benzaldehyde) to form esters. Density Functional Theory (DFT) studies can model transition states to elucidate regioselectivity .
Q. How can researchers identify and quantify by-products during synthesis?
- Methodological Answer : By-products like dimeric esters or brominated phenols are analyzed using:
- GC-MS : For volatile impurities.
- LC-QTOF : High-resolution mass spectrometry to detect non-volatile species.
- Isolation via Preparative HPLC : Followed by structural elucidation using 2D NMR .
Q. What strategies improve scalability in continuous flow systems for this compound?
- Methodological Answer : Microreactor technology enhances heat/mass transfer, reducing side reactions. Parameters such as residence time (e.g., 30 minutes) and catalyst loading (e.g., 5 mol% Pd) are optimized via Design of Experiments (DoE). Post-reaction, in-line liquid-liquid extraction minimizes purification steps .
Q. How is its toxicity profile assessed for laboratory safety?
- Methodological Answer : Acute toxicity is evaluated using OECD Test Guideline 423 (oral LD₅₀ in rodents). Ecotoxicity assays (e.g., Daphnia magna immobilization tests) assess environmental impact. Safety protocols mandate fume hood use, nitrile gloves, and emergency eyewash stations, referencing analogous brominated ethers’ hazards .
Q. What comparative studies exist on its reactivity versus non-brominated analogs?
Properties
IUPAC Name |
2-(2-bromophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLBXMUYKQBAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455433 | |
Record name | 2-(2-bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-89-0 | |
Record name | 2-(2-Bromophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34743-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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